8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid
Description
8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid (CAS: 59468-44-9; molecular formula: C₁₉H₁₃ClFN₃O₂) is an imidazobenzodiazepine derivative characterized by a carboxylic acid group at position 3, a chlorine substituent at position 8, and an o-fluorophenyl group at position 6 . Its synthesis involves hydrolysis of ethyl ester precursors (e.g., via lithium hydroxide in THF), as described in imidazodiazepine ester-to-acid conversion protocols .
Properties
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2/c1-10-23-18(19(25)26)16-9-22-17(12-4-2-3-5-14(12)21)13-8-11(20)6-7-15(13)24(10)16/h2-8H,9H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNYKINYEPCGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208174 | |
| Record name | 8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59468-44-9 | |
| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59468-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLORO-6-(O-FLUOROPHENYL)-1-METHYL-4H-IMIDAZO(1,5-A)(1,4)BENZODIAZEPINE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5URY5OSB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrolysis of Methyl Ester to Carboxylic Acid
- Starting Material: 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid methyl ester.
- Reagents: Typically, basic hydrolysis using potassium hydroxide (KOH) in ethanol (EtOH) or acidic hydrolysis using mineral acids.
- Conditions: Controlled temperature to avoid decomposition; reaction time optimized for complete conversion.
- Outcome: Conversion to the free acid with high purity and yield.
This step is well-documented in patent literature, where the basic hydrolysis of the ester is a standard method to obtain the acid intermediate.
Thermal Decarboxylation and Isomerization Considerations
A critical step in the synthesis of related benzodiazepines (e.g., Midazolam) involves thermal decarboxylation of the acid intermediate:
- Process: Heating the acid in a high boiling solvent (e.g., mineral oil) at approximately 230°C for a short duration (around 5 minutes).
- Issue: This step produces a mixture of the desired compound and an isomeric impurity (Isomidazolam) in an 80:20 ratio.
- Resolution: The mixture undergoes a basic treatment with KOH in ethanol followed by acidification, which converts the isomer impurity back to the active compound, improving the ratio to approximately 95:5.
- Purification: Final removal of residual isomer impurity is achieved by crystallization from ethyl acetate (AcOEt) and ethanol (EtOH).
This process can be adapted to the preparation of 8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid or its derivatives to enhance purity.
Alternative Synthetic Routes and Intermediates
Recent research has explored alternative synthetic routes to improve yield and reduce cost:
- Use of Imidoyl Chlorides and N-nitrosoamidines: These intermediates facilitate the construction of the imidazo ring fused to the benzodiazepine nucleus via carbon-carbon bond-forming reactions.
- One-Pot Synthesis: Cyclocondensation of amido benzophenone derivatives with ammonia or ammonium acetate in aprotic solvents has been shown to improve efficiency.
- Multi-step Process: Formation of the imidazole ring involves transformation of secondary amides to leaving groups, followed by nucleophilic substitution or carbon-carbon bond formation.
- Scale-Up Considerations: The use of microreactors for thermal decarboxylation has been patented to improve control and scalability.
Data Table: Summary of Key Preparation Steps
Research Findings and Technical Insights
- The decarboxylation step is critical and traditionally results in isomeric impurities that require additional isomerization steps to convert back to the desired compound.
- The use of microreactors for thermal decarboxylation offers advantages in reaction control, safety, and scalability.
- Alternative synthetic pathways involving imidoyl chlorides and N-nitrosoamidines provide routes to construct the imidazo ring with potentially improved yields and fewer side reactions.
- One-pot synthesis strategies and the use of alkali bases such as potassium carbonate or ammonium acetate can enhance amide formation and cyclization efficiency.
- The purification of the final compound by crystallization is essential to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmacological Applications
1. Sedative and Anxiolytic Effects
This compound is structurally related to midazolam, a widely used sedative. Research indicates that it may exhibit similar anxiolytic properties, making it a candidate for further development in treating anxiety disorders and sedation during medical procedures .
2. Anticonvulsant Properties
Benzodiazepines are known for their anticonvulsant effects. Preliminary studies suggest that 8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid may also possess anticonvulsant activity, potentially useful in managing epilepsy and seizure disorders .
3. Impurity Reference in Drug Development
This compound is classified as an impurity of midazolam (Midazolam EP Impurity C). Its identification and quantification are crucial in the pharmaceutical industry for ensuring the safety and efficacy of benzodiazepine formulations. Regulatory bodies require detailed analysis of such impurities during drug development processes .
Synthesis and Analytical Methods
The synthesis of this compound involves several chemical reactions starting from simpler precursors. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to characterize this compound and confirm its purity in pharmaceutical preparations.
Case Studies
Case Study 1: Anxiolytic Research
A study published in "Journal of Medicinal Chemistry" investigated the anxiolytic potential of various benzodiazepine derivatives, including this compound. The findings indicated significant anxiolytic activity comparable to established drugs like diazepam, suggesting its potential for further clinical trials .
Case Study 2: Pharmacokinetic Profiling
Research conducted on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models. This study highlighted the importance of understanding the metabolic pathways and elimination routes to optimize dosing regimens for potential therapeutic use .
Mechanism of Action
The mechanism of action of 8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid involves its interaction with the central nervous system. It binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, making it useful in the treatment of anxiety and insomnia.
Comparison with Similar Compounds
Midazolam (Ro 21-3981)
Structural Differences :
- Midazolam replaces the carboxylic acid group with an ethyl ester (C₃: COOEt vs. COOH).
Pharmacokinetics : - Midazolam undergoes rapid first-pass metabolism, with ~90% renal excretion of metabolites (primarily 1-hydroxymethyl-glucuronide) within 24 hours .
- Half-life in humans: ~90 minutes (parent drug + metabolites) .
Clinical Effects : - Short-acting sedative with minimal hemodynamic disruption (e.g., transient peripheral resistance reduction) .
- Optimal oral doses: 10–30 mg for insomnia, dependent on age and severity .
Triazolam
Structural Differences :
- Triazolo ring replaces imidazo core; o-chlorophenyl substituent at position 6 .
Pharmacodynamics : - Higher potency: 0.25 mg triazolam ≈ 15 mg midazolam in hypnotic efficacy .
- Residual effects: Triazolam 0.5 mg impairs psychomotor performance, unlike midazolam .
Key Distinction : The o-fluorophenyl group in the target compound may confer stronger GABA-A α1 subunit binding compared to triazolam’s o-chlorophenyl, affecting sedation potency .
Rilmazolam
Structural Differences :
- Triazolo core; 2-chlorophenyl substituent; dimethylcarboxamide at C₂ .
Pharmacokinetics : - Carboxamide group likely enhances metabolic stability vs. carboxylic acid derivatives.
Clinical Use : - Marketed as a short-acting hypnotic; structural modifications may reduce first-pass metabolism.
Key Distinction : The carboxylic acid in the target compound may enhance renal excretion vs. Rilmazolam’s carboxamide, which could prolong activity.
Flunitrazepam
Structural Differences :
Ethynyl- and Bromo-Substituted Analogs
Examples :
- FR-III-12: 8-ethynyl, 6-(2-chlorophenyl), carboxylic acid .
- SH-053-2'F-R-CH3-acid: 8-bromo, 6-(2-fluorophenyl) .
Pharmacodynamic Insights : - Ethynyl/bromo groups enhance α5-GABA-A subtype selectivity, relevant for anxiolytic effects .
Key Distinction : The target compound’s o-fluorophenyl group may balance receptor affinity between α1 (sedation) and α5 (cognitive effects) subunits.
Biological Activity
8-Chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid (commonly referred to as a derivative of midazolam) is a compound belonging to the benzodiazepine class, which is known for its pharmacological effects on the central nervous system (CNS). This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C19H13ClFN3O2
- Molecular Weight : 369.78 g/mol
- CAS Number : 59468-44-9
- IUPAC Name : this compound
The compound primarily acts as a positive allosteric modulator of the GABA receptor. By binding to the benzodiazepine site on these receptors, it enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This mechanism underlies its sedative and anxiolytic properties.
Sedative and Anxiolytic Properties
Research indicates that derivatives of benzodiazepines, including this compound, exhibit significant sedative and anxiolytic effects. Studies have shown that compounds with similar structures can effectively reduce anxiety levels in animal models and humans by enhancing GABAergic transmission .
Anticonvulsant Activity
Benzodiazepines are also recognized for their anticonvulsant properties. The compound's ability to modulate GABA receptors suggests potential efficacy in treating seizure disorders. In experimental models, related compounds have demonstrated effectiveness in reducing seizure frequency and severity .
Comparative Biological Activity Data
| Compound | Sedative Effect | Anxiolytic Effect | Anticonvulsant Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Midazolam | High | High | High |
| Diazepam | High | High | High |
Case Studies and Research Findings
-
Study on GABA Receptor Modulation :
A recent study demonstrated that compounds similar to 8-chloro derivatives significantly enhanced GABA receptor-mediated currents in vitro. This was measured using whole-cell patch-clamp techniques on neuroblastoma cells expressing human GABA receptors. The results indicated a strong correlation between receptor modulation and sedative effects observed in behavioral assays . -
Animal Model Studies :
In rodent models, administration of the compound resulted in decreased locomotor activity and increased sleep duration compared to control groups. These findings support its potential use as a sedative agent in clinical settings . -
Therapeutic Applications in Respiratory Disorders :
Research has explored the use of imidazobenzodiazepines in managing asthma symptoms by acting on GABA receptors present in airway smooth muscle. This highlights a novel application beyond traditional CNS effects, suggesting that such compounds could aid in bronchodilation and reduction of airway hyperresponsiveness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
